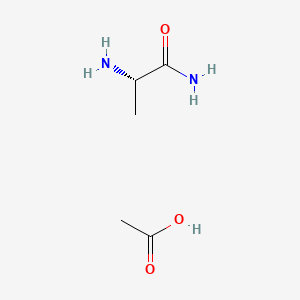

L-Alanine amide acetate

説明

BenchChem offers high-quality L-Alanine amide acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Alanine amide acetate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

acetic acid;(2S)-2-aminopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.C2H4O2/c1-2(4)3(5)6;1-2(3)4/h2H,4H2,1H3,(H2,5,6);1H3,(H,3,4)/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFLYZJMEVTVFL-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of L-Alanine Amide Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

L-Alanine amide acetate is a salt composed of L-alaninamide and acetic acid. As a derivative of the naturally occurring amino acid L-alanine, this compound holds significant interest in various scientific domains, particularly in pharmaceutical and biotechnological research. Its structural features, combining a chiral amino acid backbone with an amide and an acetate salt, impart unique physicochemical characteristics that are crucial for its application as a building block in peptide synthesis, a component in cell culture media, and a chiral auxiliary in asymmetric synthesis.[1] This guide provides a comprehensive overview of the core physicochemical properties of L-Alanine amide acetate, offering both established data and field-proven insights into its behavior. Understanding these properties is paramount for researchers and drug development professionals to effectively utilize this compound in their work, ensuring reproducibility, stability, and optimal performance in various applications.

Chemical Identity and Structure

A clear understanding of the chemical identity of L-Alanine amide acetate is the foundation for exploring its physicochemical properties.

| Identifier | Value | Source |

| Chemical Name | (2S)-2-aminopropanamide acetate | N/A |

| Synonyms | L-Ala-NH2·AcOH, H-Ala-NH2 acetate salt | [1] |

| CAS Number | 119864-22-1 | [1] |

| Molecular Formula | C₅H₁₂N₂O₃ (also written as C₃H₈N₂O·C₂H₄O₂) | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

The structure of L-Alanine amide acetate is characterized by an ionic bond between the protonated amino group of L-alaninamide and the deprotonated carboxyl group of acetic acid.

Physical Properties

The physical characteristics of L-Alanine amide acetate are fundamental to its handling, storage, and formulation.

| Property | Value | Source |

| Appearance | White crystalline powder | [1] |

| Melting Point | 161-165 °C | [1] |

| Optical Rotation | +7.5° ± 1° (c=1% in water) | [1] |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point

-

Sample Preparation: A small amount of the dry L-Alanine amide acetate powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (e.g., 1-2 °C/minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is the completion of melting. The range between these two temperatures is the melting range.

Solubility Profile

General Solubility Characteristics:

-

Water: As an ionic salt, L-Alanine amide acetate is expected to be soluble in water. The presence of the polar amide and charged groups facilitates interaction with water molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is generally expected in these solvents, although it may be less than in water. The ability of these solvents to form hydrogen bonds can help solvate the ionic and polar parts of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): L-Alanine amide acetate is likely to exhibit solubility in these solvents due to their high polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is anticipated in nonpolar solvents as they cannot effectively solvate the charged and polar functional groups.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is a reliable approach to quantitatively determine the solubility of a compound.

Methodology:

-

Equilibrium Saturation: An excess amount of L-Alanine amide acetate is added to a known volume of the solvent in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved L-Alanine amide acetate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Acidity and Basicity: pKa

The pKa value(s) of L-Alanine amide acetate are crucial for predicting its ionization state at different pH values, which in turn influences its solubility, stability, and biological activity. Since L-Alanine amide acetate is a salt of a weak acid (acetic acid) and a weak base (L-alaninamide), its behavior in solution is governed by the pKa of the constituent ions.

While the specific pKa of L-Alanine amide acetate is not documented, we can estimate the relevant pKa values by considering its components:

-

L-alaninamide: The key ionizable group is the α-amino group. The pKa of the conjugate acid of an amino amide is typically in the range of 7.5-8.5.

-

Acetic Acid: The pKa of acetic acid is approximately 4.76.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a standard method for determining the pKa of ionizable compounds.

Methodology:

-

Solution Preparation: A known concentration of L-Alanine amide acetate is dissolved in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point.

Stability and Degradation

The stability of L-Alanine amide acetate is a critical factor for its storage and use in formulations. As an amino acid derivative, it is susceptible to both chemical and physical degradation.

Potential Degradation Pathways:

-

Hydrolysis: The amide bond in L-alaninamide can undergo hydrolysis, particularly under acidic or basic conditions, to yield L-alanine and ammonia. This process is generally slow under neutral conditions.

-

Thermal Degradation: At elevated temperatures, amino acid amides can undergo various degradation reactions, including deamidation and polymerization.

-

Oxidative Degradation: Although less common for the alanine side chain, oxidative conditions can potentially lead to degradation.

Storage Recommendations:

To ensure stability, L-Alanine amide acetate should be stored in a well-sealed container at a cool temperature (0-8°C) and protected from moisture.[1]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Methodology:

-

Stress Conditions: Solutions of L-Alanine amide acetate are subjected to various stress conditions, including:

-

Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

-

Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature.

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid or a solution at a high temperature.

-

Photodegradation: Exposing the solid or a solution to UV or visible light.

-

-

Sample Analysis: At various time points, samples are withdrawn and analyzed by a stability-indicating HPLC method.

-

Data Evaluation: The degradation of the parent compound and the formation of degradation products are monitored. The structure of significant degradation products can be elucidated using techniques like LC-MS.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for confirming the identity and assessing the purity of L-Alanine amide acetate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl and methine protons of the alanine moiety, the amide protons, and the methyl protons of the acetate counterion.

-

¹³C NMR: The carbon NMR spectrum would provide signals for all the unique carbon atoms in the molecule, including the carbonyl carbons of the amide and acetate groups.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum would display characteristic absorption bands for the various functional groups present, such as N-H stretching vibrations of the primary amine and amide, C=O stretching of the amide (Amide I band), N-H bending of the amide (Amide II band), and the carboxylate stretches of the acetate anion.

-

Conclusion

References

-

PubChem. L-Alanine amide acetate. [Link]

Sources

Synthesis and Characterization of L-Alanine Amide Acetate: A Comprehensive Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-Alanine amide acetate, a key chiral building block, is of significant interest in pharmaceutical and fine chemical synthesis. Its dual functionality, comprising a primary amide and an amino group, coupled with its defined stereochemistry, makes it a valuable intermediate for the construction of complex molecular architectures, including peptides and peptidomimetics. This technical guide provides an in-depth exploration of the synthesis and comprehensive characterization of L-Alanine amide acetate. We present a robust and reproducible synthetic protocol, detailing the critical process parameters from readily available starting materials. Furthermore, a thorough characterization of the final compound is provided, including expected outcomes from nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS), alongside key physicochemical properties. This document is intended to serve as a practical resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction: The Significance of L-Alanine Amide Acetate in Synthetic Chemistry

L-Alanine, a fundamental proteinogenic amino acid, serves as a versatile starting material for the synthesis of a myriad of chiral intermediates. Among its derivatives, L-Alanine amide stands out due to the presence of a primary amide at the C-terminus, which can participate in a wide range of chemical transformations. The acetate salt form of L-Alanine amide offers improved handling and solubility characteristics compared to the free base, making it a preferred reagent in many synthetic applications.[1]

The strategic importance of L-Alanine amide acetate lies in its utility as a chiral synthon. The stereocenter at the alpha-carbon is preserved throughout the synthesis, allowing for the enantioselective construction of target molecules.[1] This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often intrinsically linked to its stereochemistry. This guide aims to provide a clear and detailed pathway to the synthesis and rigorous characterization of this valuable compound.

Synthetic Pathway: From L-Alanine to L-Alanine Amide Acetate

The synthesis of L-Alanine amide acetate is most effectively achieved through a multi-step process, commencing with the parent amino acid, L-Alanine. The overall strategy involves the initial protection of the carboxylic acid functionality via esterification, followed by amidation, and finally, the formation of the acetate salt. This approach ensures high yields and minimizes side reactions.

L_Alanine [label="L-Alanine"]; Esterification [label="Esterification\n(Methanol, Thionyl Chloride)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_Alanine_Ester_HCl [label="L-Alanine Methyl Ester\nHydrochloride"]; Ammonolysis [label="Ammonolysis\n(Ammonia)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; L_Alaninamide_HCl [label="L-Alaninamide\nHydrochloride"]; Salt_Formation [label="Acetate Salt Formation\n(Acetic Acid)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; L_Alanine_Amide_Acetate [label="L-Alanine Amide\nAcetate (Final Product)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

L_Alanine -> Esterification; Esterification -> L_Alanine_Ester_HCl; L_Alanine_Ester_HCl -> Ammonolysis; Ammonolysis -> L_Alaninamide_HCl; L_Alaninamide_HCl -> Salt_Formation; Salt_Formation -> L_Alanine_Amide_Acetate; }

Figure 1: Overall synthetic workflow for the preparation of L-Alanine Amide Acetate.Step 1: Esterification of L-Alanine

The initial step involves the conversion of the carboxylic acid group of L-Alanine into a methyl ester. This is a crucial activation step that facilitates the subsequent amidation. The use of thionyl chloride in methanol is a classic and efficient method for this transformation, proceeding through an acid chloride intermediate which is then esterified in situ.[2][3]

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add L-Alanine (1.0 eq) and anhydrous methanol (5-10 volumes).

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 65°C) for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield crude L-Alanine methyl ester hydrochloride as a white solid. This crude product is often of sufficient purity for the next step.

Step 2: Ammonolysis of L-Alanine Methyl Ester Hydrochloride

The methyl ester is then converted to the corresponding primary amide through ammonolysis. This is achieved by treating the ester with ammonia.[2][3]

Experimental Protocol:

-

Reaction Setup: Dissolve the crude L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous methanol (5-10 volumes) in a pressure-resistant vessel.

-

Ammonia Addition: Cool the solution to 0°C and bubble anhydrous ammonia gas through the solution for 1-2 hours, or add a solution of ammonia in methanol. Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours.

-

Work-up: After the reaction is complete, carefully vent the vessel. Remove the solvent under reduced pressure. The resulting solid will be a mixture of L-Alaninamide hydrochloride and ammonium chloride.

Step 3: Purification and Acetate Salt Formation

The crude L-Alaninamide hydrochloride is purified by recrystallization. The hydrochloride salt can then be converted to the acetate salt.

Purification Protocol:

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot water.[4] If the solution is colored, a small amount of activated carbon can be added, and the solution filtered while hot.[4]

-

Crystallization: Allow the solution to cool to room temperature, then add an anti-solvent such as acetone dropwise with vigorous stirring to induce crystallization.[3][4] Cool the mixture in an ice bath to maximize the yield of L-Alaninamide hydrochloride crystals.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.[4]

Acetate Salt Formation Protocol:

-

Neutralization: Dissolve the purified L-Alaninamide hydrochloride in a minimal amount of water. Add a stoichiometric amount of a weak base (e.g., sodium bicarbonate) to neutralize the hydrochloric acid and generate the free base, L-Alaninamide.

-

Salt Exchange: To the aqueous solution of L-Alaninamide, add an equimolar amount of glacial acetic acid.

-

Isolation: Lyophilize the solution or carefully remove the water under reduced pressure to obtain L-Alanine amide acetate as a white crystalline powder.

Characterization of L-Alanine Amide Acetate

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized L-Alanine amide acetate. The following section details the expected results from various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of L-Alanine amide acetate is provided in the table below.

| Property | Expected Value | Source(s) |

| Molecular Formula | C₅H₁₂N₂O₃ | [5] |

| Molecular Weight | 148.16 g/mol | [5] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 161-165 °C | [1] |

| Optical Rotation | +7.5° ± 1° (c=1% in water) | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for L-Alanine amide acetate are based on the known spectra of L-Alaninamide hydrochloride and the influence of the acetate counterion.[6]

¹H NMR (400 MHz, D₂O):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | Doublet | 3H | -CH₃ (Alanine) |

| ~1.90 | Singlet | 3H | -CH₃ (Acetate) |

| ~3.80 | Quartet | 1H | α-CH (Alanine) |

Note: The amine (-NH₂) and amide (-CONH₂) protons will likely exchange with D₂O and may not be observed.

¹³C NMR (100 MHz, D₂O):

| Chemical Shift (δ, ppm) | Assignment |

| ~17.0 | -CH₃ (Alanine) |

| ~23.0 | -CH₃ (Acetate) |

| ~51.0 | α-CH (Alanine) |

| ~175.0 | -C=O (Amide) |

| ~180.0 | -C=O (Acetate) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of L-Alanine amide acetate is expected to show characteristic absorption bands for the amide, amine, and carboxylate groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Strong, Broad | N-H stretching (amine and amide) |

| 2850-3000 | Medium | C-H stretching (aliphatic) |

| ~1680 | Strong | C=O stretching (Amide I) |

| ~1600 | Strong | N-H bending (Amide II) and C=O stretching (asymmetric, acetate) |

| ~1400 | Medium | C=O stretching (symmetric, acetate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For L-Alanine amide acetate, electrospray ionization (ESI) in positive ion mode is a suitable technique. The free base, L-Alaninamide, has a molecular weight of 88.11 g/mol .[6]

Expected Fragmentation Pattern (ESI-MS):

-

[M+H]⁺: The protonated molecule of the free base (L-Alaninamide) is expected at m/z 89.1.

-

Major Fragments: Fragmentation may occur via the loss of the amide group (-NH₂) leading to a fragment at m/z 72.1, or through cleavage of the C-C bond adjacent to the carbonyl group.

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis of L-Alanine amide acetate, a valuable chiral building block in organic synthesis. The described multi-step process, involving esterification, ammonolysis, and acetate salt formation, is scalable and utilizes readily available reagents. The comprehensive characterization data provided, including expected NMR, FT-IR, and mass spectrometry results, will serve as a valuable reference for researchers to verify the identity and purity of their synthesized material. The protocols and data presented herein are intended to empower scientists in the pharmaceutical and chemical industries to confidently produce and utilize L-Alanine amide acetate in their research and development endeavors.

References

- CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google P

- US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google P

-

What is the reaction of acetic acid and sodium acetate? - Quora. (URL: [Link])

-

L-Alanine amide acetate | C5H12N2O3 | CID 56845469 - PubChem. (URL: [Link])

-

Chemical shifts - UCL. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

The amide proton NMR chemical shift and hydrogen-bonded structure of peptides and polypeptides in the solid state as studied by high-frequency solid-state 1H NMR | Request PDF - ResearchGate. (URL: [Link])

-

The Infrared Spectrum of Solid l -Alanine: Influence of pH-Induced Structural Changes. (URL: [Link])

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

-

Proposed reactions for the formation of acetate: (a) reaction with water and several steps with formation of hydrogen - ResearchGate. (URL: [Link])

-

Mascot help: Peptide fragmentation. (URL: [Link])

-

pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues - PMC - NIH. (URL: [Link])

-

Table of Characteristic IR Absorptions. (URL: [Link])

- US10213447B2 - Preparation of acetate salt compositions of pharmaceutical agents - Google P

-

1H NMR Chemical Shift - Oregon State University. (URL: [Link])

-

What is the mechanism of Sodium Acetate? - Patsnap Synapse. (URL: [Link])

-

1 H NMR Spectrum of Amide Compounds - 大学化学. (URL: [Link])

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC - NIH. (URL: [Link])

-

Growth and Characterization of L-Alanine Crystals using FT-IR, UV Visible Spectra. (URL: [Link])

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC - PubMed Central. (URL: [Link])

-

What is the chemical reaction when acetic acid is combined with sodium chloride? - Quora. (URL: [Link])

-

Ion fragmentation in mass spectrometry Lecture goals. (URL: [Link])

-

Alanine (CAS 56-41-7) - Chemical & Physical Properties by Cheméo. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. L-Alanine amide acetate | C5H12N2O3 | CID 56845469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Initial Discovery and Background of L-Alanine Amide Acetate

Abstract

This technical guide provides a comprehensive overview of L-Alanine amide acetate, a versatile chiral building block with significant applications in the pharmaceutical, food, and cosmetic industries. The document details the compound's chemical identity, physical properties, and a plausible synthetic pathway derived from its close analogue, L-alaninamide hydrochloride. Furthermore, it explores the functional roles of L-Alanine amide acetate as a synthetic intermediate and chiral auxiliary, supported by an analysis of its spectroscopic characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the fundamental properties and applications of L-Alanine amide acetate.

Introduction and Historical Context

L-Alanine amide acetate, with the CAS number 119864-22-1, is the acetate salt of L-alaninamide.[1] While the specific initial discovery and first synthesis of L-Alanine amide acetate are not prominently documented in readily available scientific literature, its chemical lineage can be traced back to the foundational work on its parent amino acid, L-alanine. Alanine was first synthesized in 1850 by Adolph Strecker through the combination of acetaldehyde, ammonia, and hydrogen cyanide.[2] The development of L-Alanine amide acetate is a logical progression in the field of amino acid chemistry, driven by the need for stable, versatile, and chirally pure intermediates for complex organic synthesis.

The introduction of the amide and acetate functionalities enhances the compound's utility compared to the parent amino acid. The amide group provides a site for further chemical modification, while the acetate salt form often improves solubility and handling characteristics. This makes L-Alanine amide acetate a valuable component in the synthesis of peptides and other complex molecules where the stereochemistry of the alanine unit is crucial.[3]

Physicochemical Properties

L-Alanine amide acetate is a white crystalline powder with a melting point in the range of 161-165°C.[3] It is characterized by its high purity, typically ≥ 99% as determined by HPLC.[3]

| Property | Value | Source |

| CAS Number | 119864-22-1 | [1][3] |

| Molecular Formula | C₅H₁₂N₂O₃ (C₃H₈N₂O·C₂H₄O₂) | [1][3] |

| Molecular Weight | 148.16 g/mol | [1][4] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 161-165°C | [3] |

| Optical Rotation | +7.5° ±1° (c=1% in water) | [3] |

| Purity | ≥ 99% (HPLC) | [3] |

| Storage Conditions | 0-8°C | [3] |

Synthesis of L-Alanine Amide Acetate

While the primary literature detailing the first synthesis of L-Alanine amide acetate is not readily found, a robust and scalable synthetic route can be confidently inferred from the well-documented preparation of its hydrochloride salt, L-alaninamide hydrochloride. The conversion of the hydrochloride salt to the acetate salt is a standard and high-yielding chemical transformation.

The overall synthetic strategy involves a two-step process:

-

Esterification of L-Alanine: The carboxylic acid functionality of L-alanine is first converted to a methyl ester to protect it and facilitate the subsequent amidation.

-

Ammonolysis of the L-Alanine Methyl Ester: The methyl ester is then reacted with ammonia to form the desired L-alaninamide.

-

Formation of the Acetate Salt: The resulting L-alaninamide free base is then treated with acetic acid to yield L-Alanine amide acetate.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of L-alaninamide hydrochloride and modified for the preparation of the acetate salt.[5]

Step 1: Synthesis of L-Alanine Methyl Ester Hydrochloride

-

To a 1000 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 500 g of methanol and 100 g of L-alanine.

-

Cool the suspension in an ice bath and add 90 mL of thionyl chloride dropwise, maintaining the temperature at or below 35°C. The thionyl chloride reacts with methanol to form methyl chloride and HCl in situ, which then catalyzes the esterification.

-

After the addition is complete, move the flask to a water bath and reflux at a temperature not exceeding 80°C to drive the esterification to completion and remove any dissolved sulfur dioxide.

-

The resulting product is L-alanine methyl ester hydrochloride.

Step 2: Ammonolysis to form L-Alaninamide

-

Cool the solution from Step 1 in an ice bath to a temperature at or below 20°C.

-

Introduce approximately 0.56 kg of ammonia gas into the solution to effect the ammonolysis of the methyl ester to the amide.

-

Seal the flask and allow it to stand at room temperature overnight (approximately 20 hours) to ensure complete reaction.

-

Gently warm the flask in a water bath to 55°C to drive off excess ammonia and concentrate the reaction mixture to a final volume of approximately 300 mL.

-

Filter the concentrated solution to remove the precipitated ammonium chloride byproduct. Rinse the filter cake with 100 mL of methanol and combine the filtrate and the washing.

Step 3: Formation of L-Alanine Amide Acetate

-

Transfer the combined methanol solution of L-alaninamide to a 1000 mL beaker.

-

Slowly add glacial acetic acid to the solution with stirring until the pH is neutral.

-

The crude L-Alanine amide acetate can be isolated by evaporation of the methanol.

-

For purification, the resulting solid can be recrystallized from an appropriate solvent system, such as ethanol/ether, to yield the final product as a white crystalline solid.

-

Dry the purified crystals under vacuum at 45°C for 12 hours.

Rationale for Experimental Choices

-

Use of Thionyl Chloride: The in situ generation of HCl from thionyl chloride and methanol is a common and effective method for the esterification of amino acids. It avoids the direct handling of corrosive HCl gas.

-

Ammonolysis: The use of a large excess of ammonia in a sealed system drives the equilibrium of the ammonolysis reaction towards the formation of the amide product.

-

Salt Formation: The final step of forming the acetate salt provides a stable, crystalline solid that is often easier to handle and purify than the free base of the amide.

Applications in Synthesis

L-Alanine amide acetate serves as a valuable building block in several areas of chemical synthesis, primarily leveraging its inherent chirality.[3]

Peptide Synthesis

As an amino acid derivative, L-Alanine amide acetate is a fundamental component in the synthesis of peptides.[3] The free amino group can be coupled with the carboxylic acid of another protected amino acid to form a peptide bond. The amide at the C-terminus is a common feature in many biologically active peptides.

Caption: General workflow for incorporating L-Alanine amide into a peptide chain.

Chiral Auxiliary

The stereogenic center in L-Alanine amide acetate allows it to be used as a chiral auxiliary.[3] A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Caption: The role of L-Alanine amide as a chiral auxiliary in asymmetric synthesis.

Spectroscopic Characterization

The structure of L-Alanine amide acetate can be confirmed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy

-

N-H stretching (amine and amide): A broad band in the region of 3200-3400 cm⁻¹.

-

C=O stretching (amide I band): A strong absorption around 1650-1680 cm⁻¹.

-

N-H bending (amide II band): A band in the region of 1550-1640 cm⁻¹.

-

C=O stretching (carboxylate of acetate): A strong band around 1550-1610 cm⁻¹.

-

C-H stretching (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of L-Alanine amide acetate in a solvent like D₂O would provide clear signals for the different types of protons in the molecule.

-

CH₃ (alanine): A doublet around 1.3-1.5 ppm.

-

CH (alanine): A quartet around 3.6-3.8 ppm.

-

CH₃ (acetate): A singlet around 1.9-2.1 ppm.

-

NH₂ (amine and amide): These protons may exchange with the deuterium in D₂O and therefore may not be visible or may appear as a broad singlet.

Other Applications

Beyond its role in complex organic synthesis, L-Alanine amide acetate finds use in other industries:

-

Food Industry: It can be used as a flavor enhancer and in nutritional supplements due to its role in protein metabolism.[3]

-

Cosmetics: It is incorporated into skincare products for its moisturizing properties.[3]

-

Biotechnology: It can be a component of culture media for microbial growth.[3]

Conclusion

L-Alanine amide acetate is a valuable and versatile chiral building block with a solid foundation in the principles of amino acid chemistry. While the specific details of its initial discovery are not widely disseminated, its synthesis is straightforward and its applications are diverse, spanning from pharmaceutical development to the food and cosmetic industries. Its stable, crystalline nature and inherent chirality make it a reliable choice for researchers and scientists engaged in the synthesis of complex, stereochemically defined molecules.

References

-

PubChem. L-Alanine amide acetate. [Link]

- Google Patents.

- Google Patents. Method of synthesizing 2-aminopropanol.

-

ResearchGate. The Infrared Spectrum of Solid l-Alanine: Influence of pH-Induced Structural Changes. [Link]

-

Wikipedia. Alanine. [Link]

- Google Patents. Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.

- Google Patents. A kind of preparation method of L- alanimamides hydrochloride.

Sources

- 1. L-Alanine amide acetate | C5H12N2O3 | CID 56845469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 119864-22-1 | L-Alanine amide acetate - Synblock [synblock.com]

- 5. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structure Elucidation and Confirmation of L-Alanine Amide Acetate

Introduction

In the landscape of pharmaceutical development and biochemical research, L-Alanine amide acetate serves as a crucial chiral building block for the synthesis of peptide-based therapeutics and other complex molecules.[1] Its structure, comprising the L-alanine amide cation and an acetate anion, dictates its reactivity, solubility, and stereochemical influence. Therefore, the unambiguous confirmation of its chemical structure and purity is not merely a procedural formality but a cornerstone of scientific validity and quality control. An erroneous structural assignment can compromise entire research projects and lead to significant financial and temporal losses.

This guide eschews a rigid, templated approach. Instead, it presents a logical, self-validating workflow for the complete structure elucidation of L-Alanine amide acetate. As a Senior Application Scientist, my objective is to illuminate not just the what but the why—the causality behind each analytical choice, demonstrating how a multi-technique, orthogonal approach provides an unassailable confirmation of molecular identity. We will proceed as if we have received a newly synthesized batch, moving from foundational analysis to a definitive, high-resolution structural map.

Section 1: Foundational Analysis - Establishing the Molecular Formula

The first phase of analysis aims to answer two fundamental questions: What elements are present and in what ratio? And what is the molecular mass of the compound? These foundational data points provide the initial constraints for any proposed structure.

Physical Characterization & Elemental Analysis

Before any sophisticated instrumentation is employed, a simple visual inspection and melting point determination are performed. L-Alanine amide acetate is expected to be a white crystalline powder with a melting point in the range of 161-165°C.[1] A sharp melting point is an early indicator of good purity.

Following this, Elemental Analysis is the cornerstone for determining the empirical formula—the simplest whole-number ratio of atoms in the compound.[2][3] This technique involves combusting a small, precise amount of the sample and quantifying the resulting combustion products (CO₂, H₂O, N₂), from which the mass percentages of Carbon, Hydrogen, and Nitrogen are calculated. The percentage of Oxygen is typically determined by difference.

Causality: This step is critical. It provides the empirical formula, which serves as a fundamental check against the proposed molecular formula (C₅H₁₂N₂O₃).[4][5] Any significant deviation between the experimentally determined mass percentages and the theoretical values would immediately invalidate the proposed structure.

Table 1: Elemental Analysis Data for L-Alanine Amide Acetate (C₅H₁₂N₂O₃)

| Element | Theoretical Mass % | Expected Experimental Range |

| Carbon (C) | 40.53% | 40.53 ± 0.4% |

| Hydrogen (H) | 8.16% | 8.16 ± 0.4% |

| Nitrogen (N) | 18.91% | 18.91 ± 0.4% |

| Oxygen (O) | 32.40% | 32.40 ± 0.4% |

Experimental Protocol: Elemental Analysis

-

Sample Preparation: Dry the L-Alanine amide acetate sample under vacuum at 40°C for 4 hours to remove any residual solvent or moisture.

-

Instrumentation: Use a calibrated CHN analyzer.

-

Analysis: Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.

-

Combustion: Place the capsule into the auto-sampler. The sample is dropped into a high-temperature furnace (approx. 900-1000°C) in the presence of excess oxygen.

-

Detection: The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

-

Calculation: The instrument's software calculates the mass percentages of C, H, and N. The empirical formula is then derived from these percentages.[6][7]

Molecular Mass Determination by Mass Spectrometry (MS)

With the empirical formula established, the next logical step is to determine the precise molecular mass to confirm the molecular formula. Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice for this polar, ionic compound. ESI is a soft ionization technique that allows the analysis of intact ionic species from a solution, preventing fragmentation and providing a clear molecular ion peak.[8]

Causality: L-Alanine amide acetate is a salt. ESI-MS allows us to observe the individual ionic components. In positive ion mode, we expect to see the protonated L-Alanine amide cation. In negative ion mode, we expect the acetate anion. This not only confirms the total molecular weight (148.16 g/mol ) but also validates the presence of the two distinct components of the salt.[4][5]

Table 2: Expected ESI-MS Data for L-Alanine Amide Acetate

| Ionization Mode | Expected Ion | Formula | Calculated m/z |

| Positive ESI (+) | [L-Alanine amide + H]⁺ | [C₃H₉N₂O]⁺ | 89.07 |

| Negative ESI (-) | [Acetic Acid - H]⁻ | [C₂H₃O₂]⁻ | 59.01 |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition (Positive Mode): Set the instrument to positive ion mode. Acquire data over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal for the ion at m/z 89.07.

-

Data Acquisition (Negative Mode): Switch the instrument to negative ion mode and acquire data, optimizing for the ion at m/z 59.01.

Section 2: Functional Group Identification via Infrared (IR) Spectroscopy

Having confirmed the molecular formula, we now move to identify the functional groups present. Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and powerful technique for this purpose. It probes the vibrational frequencies of bonds within the molecule, providing a characteristic "fingerprint."[9]

Causality: The IR spectrum provides direct, confirmatory evidence for the key functional groups proposed in the structure: the primary amide and the carboxylate salt. The presence and position of the carbonyl (C=O) and N-H stretching bands are particularly diagnostic.[10][11] For instance, a primary amide shows two distinct N-H stretching bands, a feature we expect to see.[12] The carboxylate stretch is also characteristically strong and at a lower frequency than a carboxylic acid C=O.

Table 3: Key IR Absorption Bands for L-Alanine Amide Acetate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Confirmed |

| ~3400-2800 | Strong, Broad | N-H Stretch (Ammonium Salt, Amide) | Ammonium (-NH₃⁺), Amide (-NH₂) |

| ~1660 | Strong | C=O Stretch (Amide I) | Primary Amide |

| ~1560 | Strong | N-H Bend (Amide II) | Primary Amide |

| ~1580-1550 | Strong | C=O Asymmetric Stretch | Acetate Carboxylate (-COO⁻) |

| ~1410 | Medium | C=O Symmetric Stretch | Acetate Carboxylate (-COO⁻) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid L-Alanine amide acetate powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Section 3: Definitive Structure Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[13]

Causality: While IR confirms functional groups and MS confirms mass, NMR connects the atoms. It is the only technique that can definitively prove the specific arrangement of the alanine amide and acetate structures. The chemical shifts, integration (proton ratios), and splitting patterns in the ¹H NMR spectrum provide a unique map of the C-H framework, while the ¹³C NMR spectrum confirms the number and type of carbon environments (e.g., methyl, methine, carbonyl).[14][15]

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show four distinct signals, corresponding to the four chemically non-equivalent sets of protons.

Table 4: Predicted ¹H NMR Data for L-Alanine Amide Acetate (in D₂O)

| Proton Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| (a) | ~1.9 | Singlet | 3H | Acetate methyl (CH₃) |

| (b) | ~7.2-7.8 | Broad Singlets | 2H | Amide protons (-CONH₂) |

| (c) | ~3.8 | Quartet | 1H | α-proton (-CH) |

| (d) | ~1.5 | Doublet | 3H | Alanine methyl (CH₃) |

Note: The amine protons (-NH₃⁺) will exchange with the D₂O solvent and will not be observed. The amide protons (b) may also exchange, leading to their disappearance or broadening.[16]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton.

Table 5: Predicted ¹³C NMR Data for L-Alanine Amide Acetate (in D₂O)

| Approx. Chemical Shift (δ, ppm) | Assignment |

| ~178 | Amide Carbonyl (C=O) |

| ~175 | Acetate Carbonyl (C=O) |

| ~51 | α-Carbon (CH) |

| ~23 | Acetate Methyl (CH₃) |

| ~17 | Alanine Methyl (CH₃) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-15 mg of L-Alanine amide acetate and dissolve it in ~0.6-0.7 mL of deuterium oxide (D₂O) in a 5 mm NMR tube. D₂O is chosen as the solvent to avoid a large interfering solvent signal from water.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve high homogeneity and resolution.

-

¹H Spectrum Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Typically 8-16 scans are sufficient.

-

¹³C Spectrum Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. This requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Calibrate the chemical shift scale using a suitable reference.

Section 4: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The final step in our characterization workflow is to confirm the purity of the compound. While other techniques suggest high purity, HPLC provides a quantitative measure.[1] Reversed-Phase HPLC (RP-HPLC) is a common method for analyzing polar compounds like amino acids and their derivatives.[17][18]

Causality: This analysis is crucial for quality control. It separates the main compound from any potential impurities, such as starting materials, by-products from the synthesis, or degradation products. By using a detector like a UV-Vis or Charged Aerosol Detector (CAD), we can quantify the purity, typically reported as a percentage of the total peak area.

Table 6: Typical RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 0-100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Charged Aerosol Detector (CAD) |

| Expected Result | A single major peak with >99% purity. |

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a sample solution of L-Alanine amide acetate in the mobile phase (e.g., 1 mg/mL in 95:5 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A) until a stable baseline is achieved.

-

Injection: Inject a defined volume (e.g., 10 µL) of the sample onto the column.

-

Data Acquisition: Run the gradient method and record the chromatogram.

-

Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Section 5: Synthesis of Evidence & Final Confirmation

-

Elemental Analysis established the correct empirical formula (C₅H₁₂N₂O₃).

-

Mass Spectrometry confirmed the molecular weight (148.16 g/mol ) and, crucially, identified the individual L-alanine amide cation and acetate anion, confirming the salt structure.

-

IR Spectroscopy provided direct evidence for the required functional groups: a primary amide, an ammonium salt, and a carboxylate.

-

NMR Spectroscopy delivered the definitive proof of structure, mapping out the precise connectivity of the carbon-hydrogen framework for both the alanine amide and acetate components.

-

HPLC provided the final quality assurance, quantifying the sample's purity at >99%.

This logical and methodical progression, where the results of one technique validate and build upon the last, is the hallmark of rigorous scientific investigation in modern drug development and chemical research.

References

-

ResearchGate. (2002). The Structure of Alanine Based Tripeptides in Water and Dimethyl Sulfoxide Probed by Vibrational Spectroscopy. Retrieved from [Link]

-

International Journal for Multidisciplinary Research (IJFMR). (n.d.). Structural and Optical Studies of Solution Grown L-Alanine Acetate Single Crystals. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

-

ResearchGate. (2009). Solid-state vibrational spectra and theoretical study of alaninamide acetate. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. Retrieved from [Link]

-

Scribd. (n.d.). 1.salt Analysis Lead Acetate. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). L-alaninamide. PubChem. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). L-Alanine amide acetate. PubChem. Retrieved from [Link]

-

ACS Publications. (1985). Conformation-dependent carbon-13 NMR chemical shifts of poly(L-alanine) in the solid state. Retrieved from [Link]

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Calculating Empirical Formulas for Compounds. Retrieved from [Link]

-

ResearchGate. (2018). analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

-

SlidePlayer. (2023). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (2016). Mass spectrometry of analytical derivatives. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

YouTube. (2015). Elemental Analysis: Empirical and Molecular Formulas. Retrieved from [Link]

-

ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]

-

ScienceDirect. (n.d.). 13C n.m.r. study of L-alanine peptides. Retrieved from [Link]

-

ResearchGate. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Alanine. WebBook. Retrieved from [Link]

-

JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

OpenStax. (2019). Determining Empirical and Molecular Formulas. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H → 13 C CP-MAS NMR spectra of U-[ 13 C/ 15 N]- L -alanine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 4. CAS 119864-22-1 | L-Alanine amide acetate - Synblock [synblock.com]

- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 6. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 7. 3.2 Determining Empirical and Molecular Formulas - Chemistry 2e | OpenStax [openstax.org]

- 8. researchgate.net [researchgate.net]

- 9. ijfmr.com [ijfmr.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. m.youtube.com [m.youtube.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 18. myfoodresearch.com [myfoodresearch.com]

A Comprehensive Technical Guide to L-Alanine Amide Acetate: Synthesis, Properties, and Prospective Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanine amide acetate, a derivative of the proteinogenic amino acid L-alanine, represents a versatile chemical entity with considerable potential across various scientific and therapeutic domains. This in-depth technical guide provides a comprehensive review of the available literature on L-Alanine amide acetate and its closely related analogs. It is designed to serve as a foundational resource for researchers and professionals in drug development, offering insights into its synthesis, physicochemical properties, and prospective applications. While direct studies on L-Alanine amide acetate are limited, this guide synthesizes information from related compounds to extrapolate potential mechanisms of action and experimental protocols, thereby providing a roadmap for future research and development.

Introduction: The Scientific Rationale

Amino acids and their derivatives are fundamental building blocks of life and have long been a focal point in pharmaceutical research due to their biocompatibility and diverse chemical functionalities. L-Alanine, a non-essential amino acid, plays a crucial role in metabolism and protein synthesis.[1] Its chemical modification into amides and other derivatives can significantly alter its physicochemical properties, bioavailability, and biological activity. L-Alanine amide acetate emerges as a compound of interest due to its potential to serve as a chiral building block in asymmetric synthesis, a precursor for peptidomimetics, and a bioactive molecule in its own right.[2] The introduction of the amide and acetate moieties can enhance solubility, stability, and the ability to interact with biological targets.[3] This guide aims to consolidate the current understanding of L-alanine amides and provide a forward-looking perspective on the research and development of L-Alanine amide acetate.

Physicochemical Properties of L-Alanine Amide Acetate

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and drug development. The following table summarizes the key properties of L-Alanine amide acetate.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O₃ | [2] |

| Molecular Weight | 148.16 g/mol | [2] |

| CAS Number | 119864-22-1 | [2] |

| Appearance | White crystalline powder | [2] |

| Solubility | Soluble in water | [3] |

| Storage | 2-8°C | [2] |

Synthesis of L-Alanine Amide Acetate: A Proposed Protocol

Part 1: Synthesis of L-Alaninamide

The initial step involves the amidation of L-alanine. A common method for forming amides from amino acids is through an activated ester intermediate.

Experimental Protocol:

-

Protection of the Amino Group:

-

Dissolve L-alanine in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a protecting group for the amine, such as di-tert-butyl dicarbonate (Boc)₂O, in the presence of a base like sodium bicarbonate.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Extract the N-Boc-L-alanine into an organic solvent and purify.

-

-

Activation of the Carboxylic Acid:

-

Dissolve the purified N-Boc-L-alanine in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Add a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an activating agent like N-hydroxysuccinimide (NHS).[6]

-

Stir the mixture at 0°C to room temperature to form the activated NHS ester.

-

-

Amidation:

-

Introduce ammonia (gas or a solution in a suitable solvent) into the reaction mixture containing the activated ester.

-

Allow the reaction to proceed until the formation of N-Boc-L-alaninamide is complete.

-

Filter to remove any precipitated urea byproduct (if DCC was used).

-

Purify the N-Boc-L-alaninamide by crystallization or chromatography.

-

-

Deprotection:

-

Dissolve the N-Boc-L-alaninamide in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc protecting group.

-

Stir at room temperature until deprotection is complete.

-

Evaporate the solvent and excess acid to obtain the crude L-alaninamide salt.

-

Part 2: Formation of L-Alanine Amide Acetate

The final step is to form the acetate salt from the L-alaninamide free base.

Experimental Protocol:

-

Neutralization:

-

Dissolve the crude L-alaninamide salt in water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to obtain the free base of L-alaninamide.

-

Extract the L-alaninamide free base into an organic solvent.

-

-

Salt Formation:

-

Dissolve the purified L-alaninamide free base in a suitable solvent (e.g., ethanol or isopropanol).

-

Add an equimolar amount of acetic acid.

-

Stir the solution to allow for the formation of L-Alanine amide acetate.

-

Induce crystallization by cooling or adding a non-polar co-solvent.

-

Collect the crystalline product by filtration, wash with a cold solvent, and dry under vacuum.

-

Diagram of the Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for L-Alanine amide acetate.

Prospective Applications and Mechanisms of Action

Based on the known biological activities of related amino acid derivatives, L-Alanine amide acetate holds promise in several therapeutic areas, particularly in neuroprotection and drug delivery.

Neuroprotection

Small molecules that can modulate neuronal signaling pathways are of great interest for the treatment of neurodegenerative diseases.[7] While there are no direct studies on the neuroprotective effects of L-Alanine amide acetate, research on related compounds provides a strong rationale for its investigation in this area.

Inferred Mechanism of Action:

Derivatives of amino acids have been shown to exert neuroprotective effects through various mechanisms, including the modulation of excitatory and inhibitory neurotransmission, and the reduction of oxidative stress.[8][9] For instance, halogenated derivatives of L-phenylalanine have demonstrated potent antiglutamatergic activity, protecting neurons from excitotoxicity.[8] It is plausible that L-Alanine amide acetate could interact with neuronal receptors or ion channels, potentially dampening excessive neuronal firing and subsequent cell death pathways.

Proposed Signaling Pathway for Neuroprotection:

Caption: Hypothesized neuroprotective mechanism of L-Alanine amide acetate.

Illustrative In Vitro Neuroprotection Assay Protocol:

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as glutamate or hydrogen peroxide, to induce cell death.

-

Treatment: Co-treat the cells with varying concentrations of L-Alanine amide acetate.

-

Cell Viability Assay: After a set incubation period, assess cell viability using a standard method like the MTT or LDH assay.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by L-Alanine amide acetate at each concentration and determine the EC₅₀ value.

Drug Delivery

L-alanine derivatives have been explored for their potential in drug delivery systems, particularly for the sustained release of therapeutic agents.[10][11] The amphiphilic nature that can be imparted by modifying L-alanine makes it a candidate for the formation of drug-carrying nanoparticles or hydrogels.

Conceptual Drug Delivery Workflow:

Caption: Conceptual workflow for L-Alanine amide acetate in drug delivery.

Quantitative Data from Related Studies

While quantitative biological data for L-Alanine amide acetate is not available, the following table presents data from studies on related neuroprotective amino acid derivatives to provide a reference for the expected potency of such compounds.

| Compound | Assay | Target/Model | Result (IC₅₀/EC₅₀) | Reference |

| 3,5-dibromo-L-tyrosine | LDH release assay | Neuronal cultures (OGD) | Significant reduction in LDH release | [8] |

| 3,5-dibromo-L-tyrosine | In vivo MCAO model | Rat | 52.7% reduction in infarct volume | [8] |

Conclusion and Future Directions

L-Alanine amide acetate is a molecule with significant untapped potential. While the current body of literature directly pertaining to this compound is sparse, the foundational knowledge of L-alanine chemistry and the biological activities of related amino acid amides provide a strong impetus for further investigation. The proposed synthetic pathways offer a starting point for its chemical preparation, and the hypothesized mechanisms of action in neuroprotection and drug delivery lay the groundwork for future biological evaluation.

Future research should focus on:

-

Developing and optimizing a robust and scalable synthesis protocol for L-Alanine amide acetate.

-

Conducting comprehensive in vitro and in vivo studies to elucidate its biological activities, particularly its neuroprotective and drug delivery capabilities.

-

Performing detailed mechanistic studies to identify its molecular targets and signaling pathways.

-

Exploring its potential in other therapeutic areas, such as metabolic disorders and oncology, given the central role of alanine in cellular metabolism.

This technical guide serves as a call to action for the scientific community to explore the promising avenues of research that L-Alanine amide acetate presents.

References

- CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google P

-

Biosynthesis of l-alanine from cis-butenedioic anhydride catalyzed by a triple-enzyme cascade via a genetically modified strain - Green Chemistry (RSC Publishing). (URL: [Link])

- CN102264691B - Process for the preparation of protected l-alanine derivatives - Google P

-

L-Amino Acid Assay Kit (Fluorometric) - Cell Biolabs, Inc. (URL: [Link])

-

dl-ALANINE - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of Alanine-Containing Peptides - Scholarly Commons - University of the Pacific. (URL: [Link])

-

Alanine Assay Kit - Cell Biolabs, Inc. (URL: [Link])

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

-

Synthesis and Characterization of L-Alanine Based Poly(Ester-Amide)s | Request PDF. (URL: [Link])

-

L-Alanine | C3H7NO2 | CID 5950 - PubChem - NIH. (URL: [Link])

-

Application of Small Molecules in the Central Nervous System Direct Neuronal Reprogramming - PMC. (URL: [Link])

-

Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed. (URL: [Link])

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (URL: [Link])

-

Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules - MDPI. (URL: [Link])

-

First report on the efficacy of L-alanine-based in situ-forming implants for the long-term parenteral delivery of drugs | Request PDF - ResearchGate. (URL: [Link])

-

Large-scale synthesis of N-protected -amino-L-alanine derivatives - ResearchGate. (URL: [Link])

-

Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine | Stroke. (URL: [Link])

-

N-arylation of L-alanine (1) a | Download Table - ResearchGate. (URL: [Link])

-

(PDF) Effects of the Toxic Non-Protein Amino Acid β-Methylamino-L-Alanine (BMAA) on Intracellular Amino Acid Levels in Neuroblastoma Cells - ResearchGate. (URL: [Link])

-

First report on the efficacy of l-alanine-based in situ-forming implants for the long-term parenteral delivery of drugs - PubMed. (URL: [Link])

-

Application of Alanine Scanning to Determination of Amino Acids Essential for Peptide Adsorption at the Solid/Solution Interface and Binding to the Receptor: Surface-Enhanced Raman/Infrared Spectroscopy versus Bioactivity Assays - PMC - NIH. (URL: [Link])

-

Small Molecules As Central Nervous System Therapeutics: Old challenges, New directions, and a Philosophic Divide | Request PDF - ResearchGate. (URL: [Link])

-

A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks - MDPI. (URL: [Link])

-

Small Molecules: Therapeutic Application in Neuropsychiatric and Neurodegenerative Disorders - PMC - PubMed Central. (URL: [Link])

-

Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (URL: [Link])

Sources

- 1. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]

- 5. hepatochem.com [hepatochem.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Application of Small Molecules in the Central Nervous System Direct Neuronal Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small Molecules: Therapeutic Application in Neuropsychiatric and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. First report on the efficacy of l-alanine-based in situ-forming implants for the long-term parenteral delivery of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Alanine Amide Acetate: A Comprehensive Guide to Solubility and Stability in Pharmaceutical Solvents

An In-depth Technical Guide for Drug Development Professionals

Abstract

L-Alanine amide acetate is a versatile building block in pharmaceutical development, serving as a key intermediate in the synthesis of peptide-based therapeutics and other complex molecules.[1] Its utility is fundamentally governed by its physicochemical properties, particularly its solubility and stability in various solvent systems encountered during synthesis, purification, formulation, and storage. This guide provides an in-depth exploration of the factors influencing the solubility and stability of L-Alanine amide acetate. We synthesize foundational chemical principles with practical, field-proven methodologies to offer researchers and drug development professionals a robust framework for characterizing this and similar molecules. This document details experimental protocols for solubility and stability assessment, presents illustrative data for comparative purposes, and explains the causal mechanisms behind the observed chemical behavior.

Introduction: The Role of L-Alanine Amide Acetate in Drug Development

Amino acid amides are critical structural motifs in a vast array of pharmaceutical compounds. L-Alanine amide, as the acetate salt (L-Ala-NH₂·AcOH), offers specific advantages, including enhanced stability and defined crystallinity compared to the free base.[1] Its applications are diverse, ranging from its use as a chiral auxiliary in asymmetric synthesis to its incorporation into peptide drug candidates.[1]

A thorough understanding of its solubility and stability is not merely an academic exercise; it is a prerequisite for efficient process development and the creation of a safe, stable, and efficacious final drug product. Poor solubility can lead to challenges in reaction kinetics, purification, and bioavailability, while instability can result in the formation of impurities, loss of potency, and potential safety concerns. This guide is structured to provide the scientific foundation and practical tools necessary to navigate these challenges effectively.

Physicochemical Properties of L-Alanine Amide Acetate

The inherent properties of the molecule dictate its behavior in solution. L-Alanine amide acetate is a salt composed of the L-alaninamide cation and the acetate anion. Its structure features a primary amide, a primary amine, and a chiral center, all of which influence its interactions with solvent molecules.

-

Structure: The molecule exists in an ionic form, with a protonated N-terminal amine. This charge significantly enhances its potential for interaction with polar solvents.

-

Polarity: The presence of the amide and the charged amine makes it a polar molecule, suggesting higher solubility in polar solvents.

Table 1: Physicochemical Properties of L-Alanine Amide Acetate (Note: Data compiled from various chemical suppliers and databases. Some values are for the parent L-Alanine and are provided for context.)

| Property | Value | Source |

| IUPAC Name | acetic acid;(2S)-2-aminopropanamide | [3] |

| Synonyms | L-Ala-NH2·AcOH, H-Ala-NH2 acetate salt | [1][3] |

| CAS Number | 119864-22-1 | [1] |

| Molecular Formula | C₅H₁₂N₂O₃ | [3] |

| Molecular Weight | 148.16 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 161-165 °C | [1] |

| L-Alanine pKa₁ (COOH) | ~2.34 | [2] |

| L-Alanine pKa₂ (NH₃⁺) | ~9.69 | [2] |

Solubility Profile

Solubility is an equilibrium phenomenon, defined as the maximum concentration of a solute that can dissolve in a solvent under specified conditions. For L-Alanine amide acetate, solubility is primarily dictated by the interplay between its ionic and polar functional groups and the properties of the solvent.

Theoretical Considerations

-

Solvent Polarity: In accordance with the "like-dissolves-like" principle, the polar and ionic nature of L-Alanine amide acetate predicts high solubility in polar protic solvents like water and short-chain alcohols, which can engage in hydrogen bonding and ion-dipole interactions. Solubility is expected to decrease significantly in nonpolar solvents.

-

Effect of pH: The solubility of L-Alanine amide acetate is highly dependent on pH.[4][5] As an acetate salt, dissolving it in neutral water will result in a slightly acidic to neutral solution. At pH values significantly below the pKa of the N-terminal amine (~9.7), the amine group will be fully protonated (-NH₃⁺), maximizing its ionic character and favoring solubility in aqueous media. As the pH approaches and surpasses the pKa, the amine group becomes deprotonated (-NH₂), reducing the molecule's net charge and leading to a sharp decrease in aqueous solubility.

-

Effect of Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[6] This relationship is crucial for developing crystallization and purification protocols. Studies on the parent L-alanine confirm that its solubility in water increases with temperature.[7]

Illustrative Solubility Data

The following table presents illustrative solubility data for L-Alanine amide acetate in common pharmaceutical solvents at ambient temperature.

Disclaimer: This data is representative and intended for illustrative purposes to demonstrate expected trends. Actual solubility should be determined experimentally.

Table 2: Illustrative Solubility of L-Alanine Amide Acetate in Various Solvents at 25 °C

| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Solubility (mg/mL) | Rationale for Interaction |

| Water | Polar Protic | 80.1 | > 200 (Freely Soluble) | Strong ion-dipole interactions and hydrogen bonding. |

| Methanol | Polar Protic | 32.7 | 50 - 100 (Soluble) | Good hydrogen bonding capability, but lower polarity than water. |

| Ethanol | Polar Protic | 24.6 | 10 - 30 (Sparingly Soluble) | Reduced polarity and increased hydrocarbon character limit solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100 (Freely Soluble) | High polarity and ability to accept hydrogen bonds. |

| Acetonitrile | Polar Aprotic | 37.5 | 1 - 5 (Slightly Soluble) | Polar, but a poor hydrogen bond donor/acceptor compared to water or DMSO. |

| Dichloromethane (DCM) | Nonpolar | 9.1 | < 0.1 (Practically Insoluble) | Lack of polarity and hydrogen bonding ability.[8] |

| n-Heptane | Nonpolar | 1.9 | < 0.01 (Insoluble) | Highly nonpolar solvent cannot solvate the ionic compound. |

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) or intermediate is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. For L-Alanine amide acetate, the primary points of vulnerability are the amide and amine functional groups.

Potential Degradation Pathways

-

Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, yielding L-Alanine and ammonia.[9] The rate of this degradation is highly pH-dependent. While amide bonds are generally stable at neutral pH, the cleavage rate can become significant at pH extremes, especially when coupled with elevated temperatures.[9]

-

Oxidation: While the molecule does not contain exceptionally sensitive groups, forced degradation studies should always include an oxidative stress condition (e.g., hydrogen peroxide) to investigate potential minor degradation pathways.

-

Transamination/Deamination: In biological systems or in the presence of certain catalysts, the amino group can undergo transamination or deamination.[10] In typical pharmaceutical processing and storage, this is a less common pathway for simple amino acid amides but should not be entirely discounted.

Factors Influencing Stability

-

pH: This is arguably the most critical factor. A pH-rate profile, determined experimentally, is essential to identify the pH of maximum stability. For many compounds, this is often in the mid-pH range (4-6), where both acid and base-catalyzed hydrolysis are minimized.[11]

-

Temperature: Degradation reactions are accelerated at higher temperatures, following the Arrhenius equation.[12] Thermal stress testing is a core component of forced degradation studies and is used to predict shelf-life under recommended storage conditions.

-